5-Aminonicotinaldehyde
Description
5-Aminonicotinaldehyde (C₆H₆N₂O) is a pyridine derivative featuring an aldehyde group at the 3-position and an amino group at the 5-position of the pyridine ring. This article focuses on comparative analysis with structurally related compounds, leveraging available data to infer trends in reactivity, stability, and functional utility.
Properties
IUPAC Name |
5-aminopyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-1-5(4-9)2-8-3-6/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBYBONVTQJWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis of 5-Aminonicotinaldehyde and Structurally Similar Compounds
The following table summarizes key properties of this compound and its analogs, including positional isomers, acetylated/methylated derivatives, and carboxylic acid counterparts:
Key Research Findings
Positional Isomerism Effects: The amino group's position (2-, 4-, or 5-) significantly impacts intermolecular interactions. For example, 2-Aminonicotinic acid exhibits a high melting point (295–297°C) due to efficient hydrogen bonding between the amino and carboxylic acid groups . In contrast, 5-substituted derivatives lack this intramolecular stabilization, leading to lower melting points or amorphous solid states.
Functional Group Influence: Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound confers electrophilic character, making it reactive toward nucleophiles like amines (e.g., forming Schiff bases). Conversely, 5-Aminonicotinic acid’s carboxylic acid group enhances polarity and solubility, favoring applications in aqueous-phase reactions . Substituent Effects: Acetylation (5-Acetylnicotinaldehyde) or methylation (5-Methylnicotinaldehyde) alters electronic and steric profiles.
Synthetic Utility: 5-Aminonicotinic acid is widely utilized in medicinal chemistry for synthesizing nicotinamide analogs or enzyme inhibitors . Aldehyde derivatives like 5-Acetylnicotinaldehyde are valuable in combinatorial chemistry for generating diverse heterocyclic libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
